molecular formula C18H18ClNO4 B2468134 2-(4-chlorophenoxy)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)acetamide CAS No. 1421454-13-8

2-(4-chlorophenoxy)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)acetamide

Cat. No. B2468134
M. Wt: 347.8
InChI Key: TZVHUDOBHJDDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)acetamide is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Chemical Analysis and Environmental Implications

One study analyzed older formulations of 2,4,5-trichlorophenoxy acetic acid and 2,4-dichlorophenoxy acetic acid used in Sweden for chlorinated dibenzo-p-dioxins and dibenzofurans, showcasing the importance of detecting environmental contaminants in chemical compounds related to 2-(4-chlorophenoxy)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)acetamide. This highlights the relevance of such compounds in environmental science and safety (Norström, Rappe, Lindahl, & Buser, 1979).

Potential in Photovoltaic Efficiency and Non-linear Optical Activity

Research on bioactive benzothiazolinone acetamide analogs related to the chemical structure demonstrated significant potential in photovoltaic efficiency modeling. These compounds showed good light harvesting efficiency and free energy of electron injection, suggesting their usefulness in dye-sensitized solar cells (DSSCs). Additionally, their non-linear optical (NLO) activity, which varies among the compounds, indicates potential applications in photonic and optoelectronic devices (Mary et al., 2020).

Synthesis of Novel Compounds with Potential Biological Activity

The synthesis of novel N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives via carbodiimide condensation presents a methodology that could be relevant for generating compounds with potential biological activities. These synthesis strategies can be applied to the development of new pharmaceuticals and research chemicals, including those with a structure similar to 2-(4-chlorophenoxy)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)acetamide (Yu et al., 2014).

New Powder Diffraction Data for Derivatives as Potential Pesticides

A study provided new X-ray powder diffraction data for derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including 2-(4-chlorophenoxy)-N-(2-hydroxyethyl) acetamide and others, characterizing them as potential pesticides. This research contributes to the understanding of structural properties essential for the development of effective agrochemicals (Olszewska, Tarasiuk, & Pikus, 2009).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c19-14-2-4-15(5-3-14)24-11-18(22)20-10-16(21)12-1-6-17-13(9-12)7-8-23-17/h1-6,9,16,21H,7-8,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVHUDOBHJDDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)COC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.